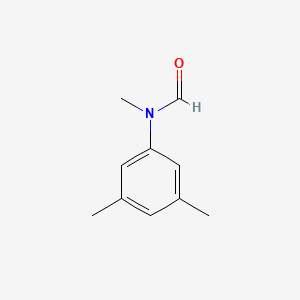
N-(3,5-dimethylphenyl)-N-methylformamide
Número de catálogo B8668662
Peso molecular: 163.22 g/mol
Clave InChI: DVFYVYBXRXSYNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US06867298B2
Procedure details


A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), 3,1′-dimethyl-4,5-dihydro-3H,1′H-[,2′]biimidazolyl-2-one (18 mg, 0.10 mmol, 10 mol %), K3PO4 (430 mg, 2.03 mmol), evacuated, backfilled with Ar. 5-Iodo-m-xylene (145 μL, 1.00 mmol), N-methylformamide (72 μL, 1.23 mmol), and toluene (1.0 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The suspension was allowed to reach room temperature. Dodecane (internal GC standard, 230 μL) and ethyl acetate (2 mL) were added. A 0.1 mL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide 54% yield of N-(3,5-dimethylphenyl)-N-methylformamide.






[Compound]
Name
3,1′-dimethyl-4,5-dihydro-3H,1′H-[,2′]biimidazolyl-2-one
Quantity
18 mg
Type
reactant
Reaction Step Four

Name
K3PO4
Quantity
430 mg
Type
reactant
Reaction Step Four

Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Four

Yield
54%
Identifiers


|
REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].I[C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21].CCCCCCCCCCCC>C(OCC)(=O)C.[Cu]I.C1(C)C=CC=CC=1>[CH3:16][C:14]1[CH:15]=[C:10]([N:19]([CH3:18])[CH:20]=[O:21])[CH:11]=[C:12]([CH3:17])[CH:13]=1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
145 μL
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C=C(C1)C)C
|
|
Name
|
|
|
Quantity
|
72 μL
|
|
Type
|
reactant
|
|
Smiles
|
CNC=O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
230 μL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
[Compound]
|
Name
|
3,1′-dimethyl-4,5-dihydro-3H,1′H-[,2′]biimidazolyl-2-one
|
|
Quantity
|
18 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
K3PO4
|
|
Quantity
|
430 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
CuI
|
|
Quantity
|
9.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 110° C. for 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Schlenk tube was sealed with a Teflon valve
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=C(C1)C)N(C=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 54% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
